molecular formula C27H31F3N4O3 B4537213 ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4537213
M. Wt: 516.6 g/mol
InChI Key: LPVSNAYIMVJGFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a piperazine ring, and a tetrahydropyrimidine core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea . This reaction forms the tetrahydropyrimidine core, which is then further functionalized to introduce the phenyl and trifluoromethyl groups.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography to obtain high yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine core.

    Substitution: The trifluoromethyl group and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products: The major products formed depend on the specific reactions. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection . The trifluoromethyl group enhances its binding affinity to target proteins, increasing its efficacy.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness: ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

ethyl 3-ethyl-2-oxo-6-phenyl-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31F3N4O3/c1-3-34-22(23(25(35)37-4-2)24(31-26(34)36)19-9-6-5-7-10-19)18-32-13-15-33(16-14-32)21-12-8-11-20(17-21)27(28,29)30/h5-12,17,24H,3-4,13-16,18H2,1-2H3,(H,31,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVSNAYIMVJGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 1-ETHYL-2-OXO-4-PHENYL-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHYL)-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

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